

# A Comparative Guide to Incurred Sample Reanalysis in Bosentan Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and acceptance criteria for Incurred Sample Reanalysis (ISR) in the context of bioequivalence (BE) studies for bosentan, a dual endothelin receptor antagonist. The objective is to offer a clear and data-driven resource for designing and evaluating ISR protocols to ensure the reliability and reproducibility of bioanalytical data.

## The Imperative of Incurred Sample Reanalysis in Bioequivalence

Bioanalytical method validation is a critical step in drug development, traditionally performed using spiked quality control (QC) samples. However, these QCs may not fully mimic the behavior of the analyte in "incurred" samples from dosed subjects.[1] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can lead to discrepancies between the initial analysis and subsequent measurements.[1][2] Incurred sample reanalysis serves as a crucial in-study validation to confirm the reproducibility of the bioanalytical method under real-world conditions, thereby bolstering confidence in the pharmacokinetic data submitted for regulatory approval.[3][4] For pivotal studies, including bioequivalence trials, regulatory bodies like the FDA and EMA mandate the inclusion of ISR.



Check Availability & Pricing

# Experimental Protocol for Incurred Sample Reanalysis

The successful execution of an ISR study hinges on a well-defined protocol. This section outlines the key steps and considerations for conducting ISR in a bosentan bioequivalence study.

## **Sample Selection and Timing**

A representative subset of study samples should be selected for reanalysis. To ensure a comprehensive assessment of the method's performance across the pharmacokinetic profile, samples are typically chosen from around the maximum plasma concentration (Cmax) and the terminal elimination phase. The reanalysis should be performed in a separate analytical run on a different day from the original analysis to demonstrate inter-day reproducibility.

### **Number of Samples**

Regulatory guidelines generally recommend reanalyzing up to 10% of the total number of study samples. For larger studies, a tiered approach may be considered, such as reanalyzing 10% of the first 1,000 samples and 5% of the remaining samples.

### **Analytical Procedure**

The reanalysis must be conducted using the same validated bioanalytical method as the original analysis. This includes employing the same extraction procedure, chromatographic conditions, and detection parameters. Any dilutions applied to the original sample must also be applied during the reanalysis.

## **Data Presentation: A Comparative Overview**

While specific ISR data from bosentan bioequivalence studies is not publicly available, the following tables illustrate how such data would be presented and compared based on established regulatory guidelines.

Table 1: Comparison of ISR Acceptance Criteria from Major Regulatory Bodies



| Regulatory Body <i>l</i> Organization                             | Recommended<br>Percentage of<br>Samples for ISR                 | Acceptance<br>Criteria for Small<br>Molecules (like<br>Bosentan)                                                      | Reference |
|-------------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| FDA (U.S. Food and Drug Administration)                           | Up to 10% of total study samples                                | At least 67% of the reanalyzed samples should have results within ±20% of the mean of the original and repeat values. |           |
| EMA (European<br>Medicines Agency)                                | 10% for the first 1000<br>samples, 5% for<br>samples thereafter | At least two-thirds (67%) of the reanalyzed samples should be within ±20% of the initial value.                       |           |
| AAPS (American<br>Association of<br>Pharmaceutical<br>Scientists) | General recommendation, often aligned with regulatory guidance  | Two-thirds of the reanalyzed concentrations should agree within 20% of their original concentrations.                 |           |

Table 2: Hypothetical Incurred Sample Reanalysis Data for a Bosentan Bioequivalence Study



| Sample ID         | Original<br>Concentrati<br>on (ng/mL) | Reanalyzed<br>Concentrati<br>on (ng/mL) | Mean<br>Concentrati<br>on (ng/mL) | Percent Difference (%)* | Pass/Fail |
|-------------------|---------------------------------------|-----------------------------------------|-----------------------------------|-------------------------|-----------|
| SUBJ01-<br>Cmax   | 850.2                                 | 875.5                                   | 862.85                            | 2.93                    | Pass      |
| SUBJ01-T8         | 125.7                                 | 118.9                                   | 122.3                             | -5.56                   | Pass      |
| SUBJ05-<br>Cmax   | 912.8                                 | 950.1                                   | 931.45                            | 3.99                    | Pass      |
| SUBJ05-T8         | 150.3                                 | 165.4                                   | 157.85                            | 9.57                    | Pass      |
| SUBJ12-<br>Cmax   | 798.5                                 | 810.2                                   | 804.35                            | 1.45                    | Pass      |
| SUBJ12-T8         | 110.1                                 | 135.6                                   | 122.85                            | 20.76                   | Fail      |
| SUBJ18-<br>Cmax   | 880.6                                 | 865.3                                   | 872.95                            | -1.75                   | Pass      |
| SUBJ18-T8         | 133.9                                 | 129.8                                   | 131.85                            | -3.11                   | Pass      |
| Overall<br>Result | 87.5% Pass<br>(7 out of 8)            |                                         |                                   |                         |           |

<sup>\*</sup>Percent Difference = ((Reanalyzed Conc. - Original Conc.) / Mean Conc.) \* 100

## **Mandatory Visualization: The ISR Workflow**

The following diagram illustrates the logical flow of the incurred sample reanalysis process within a bioequivalence study.





Click to download full resolution via product page

Figure 1: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.



#### Conclusion

Incurred sample reanalysis is a non-negotiable component of modern bioequivalence studies, providing an essential layer of confidence in the generated pharmacokinetic data. For a drug like bosentan, where accurate plasma concentration measurements are paramount for establishing bioequivalence, a robust and well-documented ISR protocol is indispensable. By adhering to the principles of careful sample selection, appropriate sample size, and stringent, predefined acceptance criteria, researchers can ensure the integrity and reproducibility of their bioanalytical results, ultimately facilitating a smoother regulatory review process. Should an ISR failure occur, a thorough investigation is warranted to identify the root cause, which could range from sample processing errors to unforeseen stability issues, and implement corrective actions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- To cite this document: BenchChem. [A Comparative Guide to Incurred Sample Reanalysis in Bosentan Bioequivalence Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588149#incurred-sample-reanalysis-for-bosentan-bioequivalence-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com